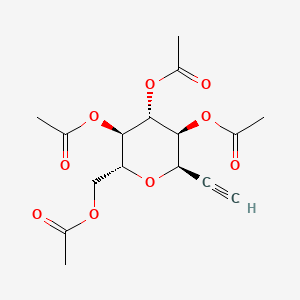
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne is a complex organic compound that features a glucopyranosyl group attached to an ethyne moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne typically involves the acetylation of D-glucose followed by the introduction of an ethyne group. One common method involves the use of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as a starting material. This compound can be synthesized by reacting D-glucose with acetic anhydride in the presence of a catalyst such as pyridine . The resulting tetraacetate is then reacted with an ethynylating agent under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne undergoes various chemical reactions, including:
Oxidation: The ethyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield alkanes or alkenes.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyne group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne has several applications in scientific research:
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Mécanisme D'action
The mechanism of action of 2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne involves its interaction with specific molecular targets and pathways. The acetyl groups can be hydrolyzed to release the active glucopyranosyl moiety, which can then participate in various biochemical processes. The ethyne group can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate: Used as a chiral derivatization reagent.
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide: A precursor in the synthesis of various glucopyranosyl derivatives.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Utilized in the synthesis of disaccharides and phosphorylated derivatives.
Uniqueness
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne is unique due to the presence of the ethyne group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propriétés
IUPAC Name |
[(2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBGJDVNNVPRE-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)
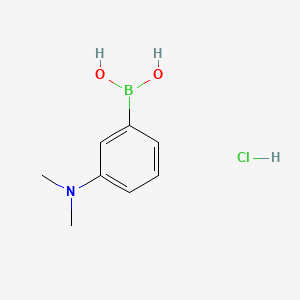
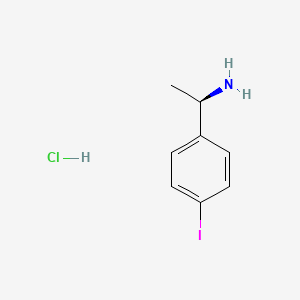
![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)


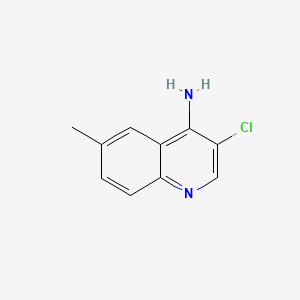
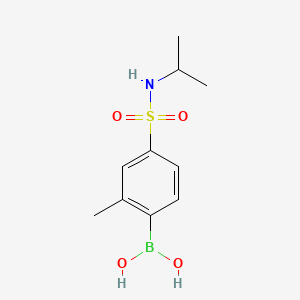



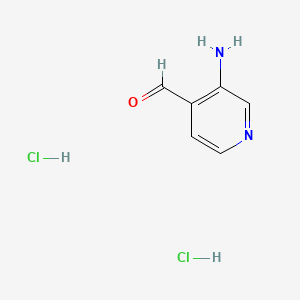

![9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE](/img/structure/B577851.png)
